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molecular formula C11H19FO2Si B8756836 Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-

Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-

Cat. No. B8756836
M. Wt: 230.35 g/mol
InChI Key: ZUNINWFVODGKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

tert-Butyl((4,4-difluoro-4,5-dihydrofuran-2-yl)methoxy)dimethylsilane was diluted with DCM and treated with silica gel (5 g SiO2/1 g of compound). The flask was swirled around to ensure an even mix, DCM was allowed to air dry and the flask left at rt overnight. The silica gel was transferred to a fritted funnel and eluted with DCM until no more product could be detected by TLC. The filtrate was concentrated to provide an orange oil tert-butyl((4-fluorofuran-2-yl)methoxy)dimethylsilane. 1H NMR (400 MHz, CDCl3) δ 0.09 (s, 6H), 0.91 (s, 9H), 4.55 (br s, 2H), 6.20 (m, 1H), 7.31 (dd, J=5.03, 0.63 Hz, 1H); 19F NMR (376.19 MHz, CDCl3) δ −170.53 (dd, J=4.95, 1.32, 1F).
Name
tert-Butyl((4,4-difluoro-4,5-dihydrofuran-2-yl)methoxy)dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:8][CH2:9][C:10]1[O:11][CH2:12][C:13](F)([F:15])[CH:14]=1)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl>[C:1]([Si:5]([O:8][CH2:9][C:10]1[O:11][CH:12]=[C:13]([F:15])[CH:14]=1)([CH3:7])[CH3:6])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
tert-Butyl((4,4-difluoro-4,5-dihydrofuran-2-yl)methoxy)dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OCC=1OCC(C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with silica gel (5 g SiO2/1 g of compound)
ADDITION
Type
ADDITION
Details
an even mix
CUSTOM
Type
CUSTOM
Details
to air dry
CUSTOM
Type
CUSTOM
Details
The silica gel was transferred to a fritted funnel
WASH
Type
WASH
Details
eluted with DCM until no more product
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OCC=1OC=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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